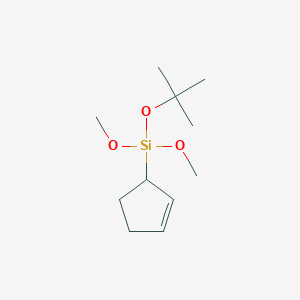
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butoxy group, a cyclopent-2-en-1-yl group, and two methoxy groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane typically involves the reaction of cyclopent-2-en-1-yl derivatives with tert-butoxy and methoxy silane reagents. One common method includes the use of tert-butyl(dimethyl)silyl chloride and cyclopent-2-en-1-yl alcohol under basic conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions (such as temperature, pressure, and pH), and efficient purification techniques to obtain the final product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The methoxy groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism by which tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane exerts its effects involves the interaction of its functional groups with various molecular targets. The tert-butoxy group can act as a protecting group, while the methoxy groups can participate in nucleophilic substitution reactions. The cyclopent-2-en-1-yl group provides structural rigidity and can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(cyclopent-3-en-1-yl methoxy)diphenylsilane
- tert-Butyl(dimethylsilyl)oxycyclopent-2-en-1-one
Uniqueness
tert-Butoxy(cyclopent-2-en-1-yl)dimethoxysilane is unique due to the combination of its tert-butoxy, cyclopent-2-en-1-yl, and methoxy groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
144663-77-4 |
|---|---|
Molecular Formula |
C11H22O3Si |
Molecular Weight |
230.38 g/mol |
IUPAC Name |
cyclopent-2-en-1-yl-dimethoxy-[(2-methylpropan-2-yl)oxy]silane |
InChI |
InChI=1S/C11H22O3Si/c1-11(2,3)14-15(12-4,13-5)10-8-6-7-9-10/h6,8,10H,7,9H2,1-5H3 |
InChI Key |
ODIKNLRDZKZYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O[Si](C1CCC=C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


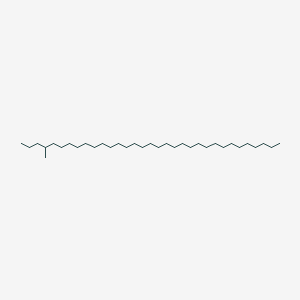
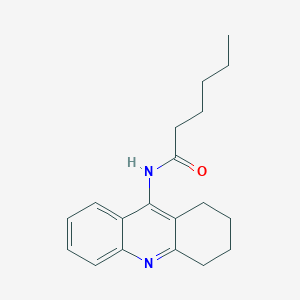
![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
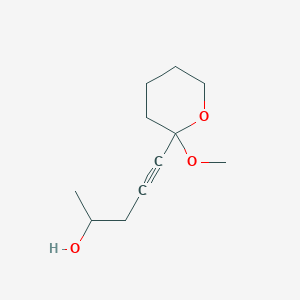
![4-[2-(3-Methylbutan-2-ylidene)hydrazinyl]benzoic acid](/img/structure/B14275775.png)
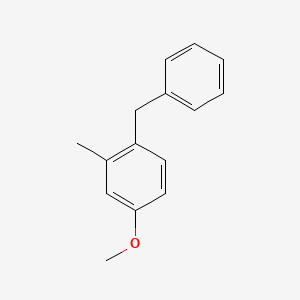
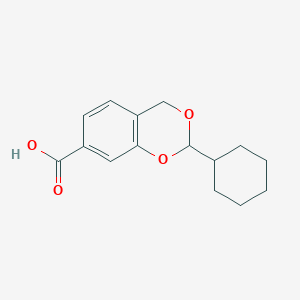
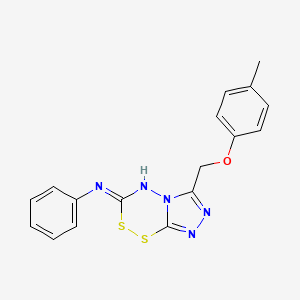
![1-Methoxy-5,7-bis[(propan-2-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B14275806.png)
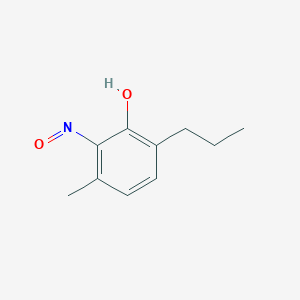
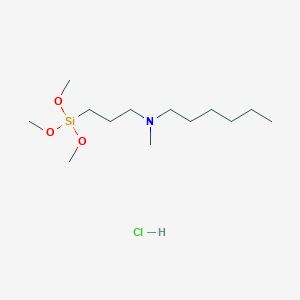

![1,1'-(Propane-1,3-diyl)bis[3-(chloromethyl)-5-methyl-1H-pyrazole]](/img/structure/B14275822.png)
